19R-hydroxy-PGA2

Descripción general

Descripción

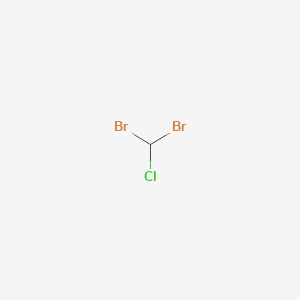

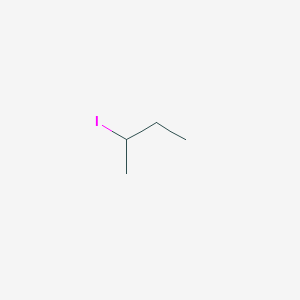

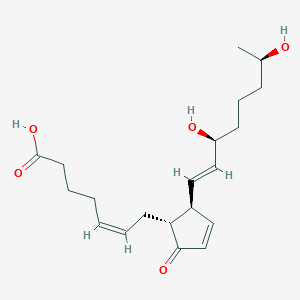

19R-hydroxy-PGA2, also known as 9-oxo-15S,19R-dihydroxy-5Z,10Z,13E-prostatrienoic acid, is a prostanoid . It is also referred to as 19 ®-hydroxy-Prostaglandin A2 .

Synthesis Analysis

19®-hydroxy Prostaglandin A2 is a non-enzymatic dehydration metabolite of 19®-hydroxy PGE2, found in semen . It is detected by mass spectrometry in seminal vesicles and vas deferens .Molecular Structure Analysis

The molecular formula of 19R-hydroxy-PGA2 is C20H30O5 . The exact mass is 350.20932405 g/mol . The structure includes a cyclopentane ring and two alkenyl chains .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 19R-hydroxy-PGA2 .Physical And Chemical Properties Analysis

19R-hydroxy-PGA2 has a molecular weight of 350.4 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 12 rotatable bonds . The topological polar surface area is 94.8 Ų .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Polymer Characteristics

Poly (glycerol adipate) (PGA), which is related to 19R-hydroxy-PGA2, can be produced enzymatically. This method yields a polymer with low molar mass and hydrophilic characteristics due to its pendant hydroxyl group. This process is advantageous for potential pharmaceutical applications due to its ability to produce a range of structures, making PGA a useful biodegradable polymer platform for engineering solid dispersions or nanoparticles in healthcare (Taresco et al., 2016).

Hydroxylation by Liver Microsomal Monooxygenase

The hydroxylation of prostaglandins, such as PGA1 and PGE1, primarily at the m-1 position to yield 19-hydroxy and 20-hydroxy derivatives, is catalyzed by guinea pig liver microsomes. This process involves a typical monooxygenase system and has implications for understanding the metabolism and function of prostaglandins, including 19R-hydroxy-PGA2 (Kupfer et al., 1978).

Biomedical Applications of PGA Polymers

PGA polymers, which include derivatives like 19R-hydroxy-PGA2, are extensively used in biomedical applications. Their biocompatible, bioresorbable nature, along with their approval by the US FDA for clinical use, make them suitable for use in medicine, pharmacy, and various other sectors. This encompasses areas such as controlled drug delivery systems, sutures, implants, and orthopedics (Lipsa et al., 2010).

Gene Expression in Human Seminal Vesicles

A study on gene expression in human seminal vesicles revealed the presence of a novel cytochrome P450 (CYP4F8), which is likely involved in the formation of 19R-hydroxyprostaglandins, major components of human seminal fluid. This finding is significant for understanding the biochemical pathways in reproductive biology and the role of 19R-hydroxy-PGA2 and similar compounds (Bylund et al., 1999).

Propiedades

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYQCXVUMLSFHM-HCLDBPGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19R-hydroxy-PGA2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)